

An In-depth Technical Guide to the Chemical Structure of Raphanatin

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Raphanatin is a naturally occurring cytokinin, a class of plant hormones that regulate various aspects of plant growth and development. Chemically, it is the 7- β -D-glucopyranoside of zeatin, a well-characterized cytokinin. This document provides a comprehensive overview of the chemical structure, properties, and biological context of **Raphanatin**, tailored for a scientific audience.

Chemical Structure and Identification

Raphanatin is structurally composed of a zeatin molecule linked to a β -D-glucose unit at the N7 position of the purine ring. This glycosylation is a common modification of cytokinins in plants, often affecting their transport, storage, and biological activity.

Key Identifiers and Physicochemical Properties



Property	Value	Source	
IUPAC Name	(2R,3S,4S,5R,6R)-2- (hydroxymethyl)-6-[6-[[(E)-4- hydroxy-3-methylbut-2- enyl]amino]purin-7-yl]oxane- 3,4,5-triol	hyl)-6-[6-[[(E)-4- ethylbut-2INVALID-LINK	
Synonyms	Zeatin-7-glucoside, 7-β-D- Glucopyranosylzeatin, trans- Zeatin-7-β-D-glucoside	INVALID-LINK	
CAS Number	38165-56-9	INVALID-LINK	
Chemical Formula	C16H23N5O6	INVALID-LINK	
Molecular Weight	381.38 g/mol	INVALID-LINK	
SMILES	C/C(=C\CNC1=NC=NC2=C1N (C=N2)[C@H]3INVALID- LINK CO)O)O">C@@HO)/CO	INVALID-LINK	



Spectroscopic Data Mass Spectrometry



High-resolution mass spectrometry is a key technique for the identification and quantification of **Raphanatin**. The mzCloud database contains 186 mass spectra for Zeatin-7-N-glucoside, including tandem mass spectrometry (MS/MS) data up to MS⁵, acquired using an Orbitrap Elite instrument with ESI ionization.[1]

Summary of Mass Spectrometry Data for Zeatin-7-N-glucoside

Parameter	Details Source	
Database	mzCloudINVALID-LINK[1]	
Number of Spectra	186	[1]
Tandem Spectra	MS¹ - MS⁵	[1]
Ionization Method	ESI	[1]
Analyzer	FT (Orbitrap Elite)	[1]

NMR Spectroscopy

While experimentally determined ¹H and ¹³C NMR data for **Raphanatin** (trans-Zeatin-7-glucoside) are not readily available in the searched literature, predicted NMR spectra for the related compound cis-Zeatin-7-N-glucoside can be found in the Human Metabolome Database (HMDB).[2] These predicted spectra can serve as a reference for the structural elucidation of **Raphanatin**.

Predicted NMR Data for cis-Zeatin-7-N-glucoside

Spectrum Type	Frequence	Solvent	Source
¹³ C NMR (1D, predicted)	100 MHz	D ₂ O	INVALID-LINK[2]
¹ H NMR (1D, predicted)	100 MHz	D ₂ O	INVALID-LINK[2]

Experimental Protocols



Isolation and Purification of Raphanatin from Radish Seedlings (Raphanus sativus)

The following is a generalized protocol for the extraction and purification of cytokinins, including **Raphanatin**, from plant tissues, based on common methodologies.

1. Extraction:

- Homogenize fresh or frozen radish seedlings in a suitable solvent, such as 80% methanol or a methanol/water/formic acid mixture, to extract cytokinins.
- Perform the extraction at a low temperature (e.g., -20°C) to minimize enzymatic degradation.
- Centrifuge the homogenate to pellet solid debris and collect the supernatant.
- 2. Solid-Phase Extraction (SPE):
- Pass the supernatant through a C18 SPE cartridge to retain the cytokinins and remove more polar impurities.
- Wash the cartridge with a low-percentage methanol solution to remove any remaining polar compounds.
- Elute the cytokinins from the cartridge with a higher concentration of methanol.
- 3. Immunoaffinity Chromatography:
- For highly specific purification, use an immunoaffinity column with immobilized antibodies that recognize zeatin and its derivatives.
- Load the eluate from the SPE step onto the immunoaffinity column.
- Wash the column to remove non-specifically bound compounds.
- Elute the purified cytokinins, including Raphanatin, using a suitable buffer.
- 4. High-Performance Liquid Chromatography (HPLC):



• Further purify and quantify the **Raphanatin** fraction using reversed-phase HPLC, often coupled with a mass spectrometer for detection and identification.

Synthesis of Raphanatin (trans-Zeatin-7-β-D-glucoside)

The synthesis of **Raphanatin** can be achieved through the enzymatic glycosylation of transzeatin.

Reaction: UDP-glucose + trans-Zeatin ≠ UDP + trans-Zeatin-7-β-D-glucoside

Enzyme: Zeatin O-glucosyltransferase (ZOG)

Protocol Outline:

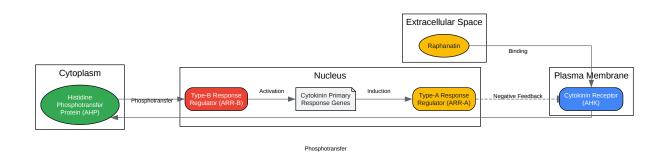
- Incubate trans-zeatin with UDP-glucose in a suitable buffer.
- Add the enzyme Zeatin O-glucosyltransferase to initiate the reaction.
- Monitor the reaction progress using techniques like HPLC.
- Purify the resulting trans-Zeatin-7-β-D-glucoside (**Raphanatin**) from the reaction mixture using chromatographic methods.

Biological Activity and Signaling Pathway

Raphanatin, as a cytokinin glucoside, is generally considered a storage or transport form of the active cytokinin, trans-zeatin.[3][4] While N-glucosides were traditionally thought to be inactive, recent studies suggest they can be converted back to the active free base form in vivo, thereby influencing plant development.[3][5]

The biological activity of cytokinins is mediated through a two-component signaling (TCS) pathway.[3]



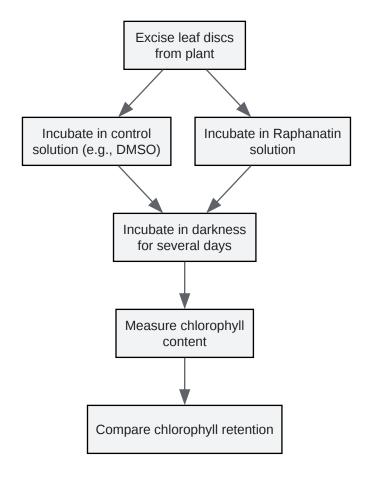


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Caption: Cytokinin signaling pathway initiated by Raphanatin binding.

Workflow for Cytokinin Activity Bioassay (e.g., Senescence Delay)





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Caption: Workflow for a cytokinin senescence delay bioassay.

Conclusion

Raphanatin, or zeatin-7-glucoside, is a significant metabolite of the cytokinin zeatin. While its chemical structure is well-established, further research is needed to fully characterize its spectroscopic properties and to develop detailed, standardized protocols for its isolation and synthesis. Understanding the biological activity of **Raphanatin** and its role in the complex network of cytokinin signaling remains an active area of investigation with implications for agriculture and drug development.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure of Raphanatin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678812#what-is-the-chemical-structure-of-raphanatin]

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